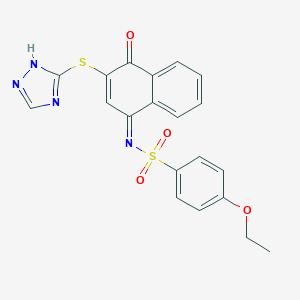
4-bromo-N-(2,5-dimethoxyphenyl)-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2,5-dimethoxyphenyl)-1-naphthalenesulfonamide, commonly known as BND, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BND is a sulfonamide derivative of the naphthalene moiety, which makes it an important building block for the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of BND is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, BND has been shown to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, BND may help to reduce the production of acid in the body, which could have therapeutic benefits in certain disease conditions.
Biochemical and Physiological Effects:
BND has been shown to have a range of biochemical and physiological effects in the body. For example, it has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. BND has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which could have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
BND has several advantages as a research tool, including its high potency and selectivity for specific enzymes and receptors. However, it also has several limitations, including its relatively low solubility in water and its potential toxicity at high doses. Researchers must take these factors into account when designing experiments involving BND.
Future Directions
There are several future directions for research involving BND. One area of interest is the development of new therapeutic agents based on the structure of BND. Another area of interest is the investigation of the potential role of BND in the treatment of neurological disorders, such as Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of BND and its potential applications in various disease conditions.
Conclusion:
In conclusion, BND is a unique and versatile chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BND as a therapeutic agent and research tool.
Synthesis Methods
The synthesis of BND involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is a white solid that can be purified by recrystallization.
Scientific Research Applications
BND has been used in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. BND has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, cancer, and other neurological disorders.
properties
Molecular Formula |
C18H16BrNO4S |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
4-bromo-N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H16BrNO4S/c1-23-12-7-9-17(24-2)16(11-12)20-25(21,22)18-10-8-15(19)13-5-3-4-6-14(13)18/h3-11,20H,1-2H3 |
InChI Key |
VGHWQPDSLVBHGG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)

![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B280806.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)

![Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)
![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)
![Methyl 5-[acetyl(8-quinolinylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280820.png)